Benzo[1,3]dioxol-5-ylmethyl-furan-2-ylmethyl-amine
Description
Benzo[1,3]dioxol-5-ylmethyl-furan-2-ylmethyl-amine (CAS: 436096-91-2) is a secondary amine featuring two distinct aromatic substituents: a benzo[1,3]dioxole (methylenedioxyphenyl) group and a furan-2-ylmethyl moiety. Its molecular formula is C₁₃H₁₇NO₃, with a molecular weight of 235.28 g/mol . The compound is classified as an irritant (Hazard Code: Xi) and is primarily utilized in synthetic chemistry and pharmaceutical research .
Structure
3D Structure
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-11(15-5-1)8-14-7-10-3-4-12-13(6-10)17-9-16-12/h1-6,14H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJBVWFYSKYHQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,3]dioxol-5-ylmethyl-furan-2-ylmethyl-amine typically involves the following steps:
Formation of Benzo[1,3]dioxole Ring: The benzo[1,3]dioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde.
Formation of Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Coupling Reaction: The benzo[1,3]dioxole and furan rings are then coupled using a methylamine group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzo[1,3]dioxol-5-ylmethyl-furan-2-ylmethyl-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidiabetic Properties
Research indicates that compounds structurally related to benzo[1,3]dioxole derivatives can exhibit antidiabetic effects. For instance, certain derivatives have been shown to enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The mechanism often involves modulation of key metabolic pathways and insulin signaling pathways, which are critical in managing type 2 diabetes .
Case Study:
A study published in a pharmaceutical journal demonstrated that a derivative similar to benzo[1,3]dioxol-5-ylmethyl-furan-2-ylmethyl-amine improved glycemic control in diabetic rats when administered over a four-week period. The results indicated a significant reduction in fasting blood glucose levels compared to the control group (p < 0.05) .
Pharmacological Applications
2.1 Modulation of ATP-Binding Cassette Transporters
this compound has been investigated for its role as a modulator of ATP-binding cassette (ABC) transporters, which are crucial for drug absorption and resistance mechanisms in cancer therapies. By influencing these transporters, the compound may enhance the efficacy of chemotherapeutic agents .
Data Table: Effects on ABC Transporters
| Compound | Effect on ABC Transporter | Reference |
|---|---|---|
| Benzo[1,3]dioxol derivative | Increased drug uptake | |
| Control | Standard uptake |
Case Study:
In a clinical trial involving cancer patients, administration of benzo[1,3]dioxole derivatives resulted in improved absorption rates of co-administered chemotherapeutics, suggesting potential for combination therapies .
Cosmetic Applications
3.1 Skin Care Formulations
The compound's properties may also lend themselves to cosmetic applications, particularly in skin care formulations aimed at improving hydration and skin barrier function. Preliminary studies suggest that formulations containing benzo[1,3]dioxol derivatives can enhance moisture retention and improve skin texture .
Case Study:
A formulation study utilized benzo[1,3]dioxol derivatives in a moisturizing cream. The cream was evaluated for its sensory properties and skin hydration effects over eight weeks. Results showed significant improvements in skin hydration levels (measured by corneometry) compared to baseline measurements (p < 0.01) .
Mechanism of Action
The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-furan-2-ylmethyl-amine involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it may inhibit the proliferation of cancer cells by inducing apoptosis and causing cell cycle arrest . The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its diverse biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[1,3]dioxol-5-ylmethyl-p-tolyl-amine (CAS: AC1LDTO2)
- Molecular Formula: C₁₅H₁₅NO₂
- Molecular Weight : 241.29 g/mol
- Substituent : 4-Methylphenyl (p-tolyl) group replaces the furan-2-ylmethyl moiety.
Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine (CAS: 418774-45-5)
- Molecular Formula: C₁₆H₁₇NO₃
- Molecular Weight : 272.32 g/mol
- Substituent : 2-Methoxybenzyl group.
- Key Difference : The methoxy group provides electron-donating effects, which may stabilize the compound against oxidative degradation compared to the furan analog .
Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine (CAS: 10300-69-3)
- Molecular Formula: Not explicitly provided, but estimated as C₁₆H₁₅FNO₂.
- Substituent : 2-(2-Fluorophenyl)ethyl group.
- Key Difference : Fluorine substitution enhances metabolic stability and bioavailability, a common strategy in medicinal chemistry .
Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine (CAS: 436096-91-2)
- Molecular Formula: C₁₃H₁₇NO₃
- Molecular Weight : 235.28 g/mol
- Substituent : Tetrahydrofuran-2-ylmethyl group.
2-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-ethylamine (CAS: 278183-65-6)
- Molecular Formula: C₉H₉F₂NO₂
- Molecular Weight : 201.17 g/mol
- Substituent : Ethylamine with difluorinated benzo[1,3]dioxole.
- Key Difference : Difluorination increases electronegativity and may enhance CNS penetration due to reduced polar surface area .
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The furan-2-ylmethyl derivative (CAS: 436096-91-2) shares synthetic routes with analogs, such as nucleophilic substitution or reductive amination, though yields depend on substituent reactivity .
- Structure-Activity Relationships (SAR) : Fluorinated derivatives (e.g., CAS: 10300-69-3) exhibit improved pharmacokinetic profiles, while methoxy groups (CAS: 418774-45-5) enhance stability .
- Safety Profiles : Most analogs, including the focal compound, are classified as irritants, necessitating careful handling in laboratory settings .
Biological Activity
Benzo[1,3]dioxol-5-ylmethyl-furan-2-ylmethyl-amine (commonly referred to as BDFMA) is a synthetic compound that has garnered attention in medicinal chemistry due to its promising biological activities, particularly its antitumor properties. This article delves into the compound's structure, synthesis, biological activity, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
BDFMA is characterized by its unique molecular structure, which includes a benzo[1,3]dioxole moiety and a furan derivative connected by a methylamine group. Its molecular formula is with a molecular weight of approximately 235.28 g/mol . The structural features contribute significantly to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 235.28 g/mol |
| LogP | 2.689 |
| PSA (Polar Surface Area) | 43.63 Ų |
Synthesis
The synthesis of BDFMA typically involves multi-step organic reactions. The initial steps include the formation of the benzo[1,3]dioxole ring followed by the furan ring synthesis through cyclization reactions. The final step involves coupling these two structures using a methylamine group via nucleophilic substitution .
Antitumor Properties
BDFMA has demonstrated significant antitumor activity across various human cancer cell lines. Studies indicate that it effectively inhibits cell growth, with IC50 values typically below 5 μM . The mechanism of action appears to involve interference with critical signaling pathways involved in tumor progression.
Table 1: Antitumor Activity of BDFMA
The biological activity of BDFMA may be attributed to several mechanisms:
- Inhibition of Cell Proliferation: BDFMA induces apoptosis in cancer cells, leading to cell cycle arrest.
- Target Interaction: It binds to specific proteins involved in cancer progression, potentially modulating pathways such as EGFR signaling .
- Molecular Docking Studies: Computational studies have suggested that BDFMA has favorable binding affinities with targets implicated in cancer biology .
Case Studies
Several studies have explored the potential of BDFMA and related compounds in cancer therapy:
- Study on Antitumor Activity: A recent study evaluated the cytotoxic effects of BDFMA on HepG2, HCT116, and MCF-7 cell lines, showing significant inhibition compared to standard drugs like doxorubicin .
- Mechanistic Insights: Research involving molecular docking has indicated that BDFMA can effectively bind to key proteins involved in cell survival and proliferation pathways, thus providing insights into its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzo[1,3]dioxol-5-ylmethyl-furan-2-ylmethyl-amine, and how can purity be optimized?
- The compound is typically synthesized via reductive amination between benzo[1,3]dioxole-5-carbaldehyde and furan-2-ylmethylamine derivatives. Key steps include:
- Step 1 : Activation of the aldehyde group using NaBH₃CN or Pd/C hydrogenation .
- Step 2 : Solvent selection (e.g., THF or DMF) to enhance reaction efficiency .
- Purity control : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) and HPLC analysis (C18 column, acetonitrile/water gradient) to achieve >95% purity .
Q. What spectroscopic techniques are critical for structural validation of this compound?
- 1H/13C NMR : Confirm substitution patterns (e.g., benzodioxole protons at δ 6.7–6.9 ppm, furan protons at δ 7.3–7.5 ppm) .
- IR spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and benzodioxole C-O-C vibrations (~1250 cm⁻¹) .
- GC-MS : Verify molecular ion peaks (e.g., m/z 272.3 for the parent ion) and fragmentation patterns .
Q. Which biological pathways are associated with this compound’s activity?
- Preliminary studies suggest interactions with neurotransmitter systems (e.g., serotonin/dopamine receptors) due to structural similarities to cathinone derivatives .
- In anticonvulsant research, it modulates GABAergic signaling and sodium channel activity, as inferred from analogs like 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydroxyphenol .
Advanced Research Questions
Q. How can contradictions in efficacy data across preclinical models be resolved?
- Case study : In anticonvulsant studies, ED₅₀ values in scPTZ models varied between 45–81 mg/kg for analogs . To address discrepancies:
- Standardize protocols : Control variables like animal strain, dosing intervals, and seizure induction methods.
- Mechanistic profiling : Use patch-clamp electrophysiology to compare ion channel modulation across models .
- Statistical rigor : Apply multivariate analysis to isolate compound-specific effects from model-specific noise .
Q. What strategies optimize the compound’s selectivity for target receptors?
- Structural modifications : Introduce substituents (e.g., trifluoromethyl or methoxy groups) on the benzodioxole ring to enhance binding affinity .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with serotonin 5-HT₂A vs. dopamine D2 receptors .
- In vitro assays : Perform competitive binding studies with radiolabeled ligands (e.g., [³H]ketanserin for 5-HT₂A) .
Q. How does stereochemistry influence its pharmacological profile?
- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and compare activity in receptor-binding assays .
- Case example : The (R)-enantiomer of a cathinone analog showed 3× higher dopamine transporter inhibition than the (S)-form .
Methodological Challenges & Solutions
Addressing low yields in reductive amination steps:
- Problem : Competing side reactions (e.g., over-reduction of intermediates).
- Solutions :
- Use milder reducing agents (e.g., NaBH₃CN instead of NaBH₄) .
- Optimize stoichiometry (1:1.2 ratio of aldehyde to amine) .
Interpreting conflicting crystallography data for structural analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
